Vinyldi-N-octylmethylsilane
Description
Vinyldi-N-octylmethylsilane is an organosilicon compound characterized by a silicon atom bonded to a vinyl group (-CH=CH₂) and two N-octylmethyl (C₈H₁₇CH₂-) substituents. Organosilanes of this class are widely used as coupling agents in polymer chemistry, surface modification, and crosslinking applications due to their hybrid organic-inorganic reactivity . The vinyl group enables participation in radical or addition reactions, while the long alkyl chains (N-octylmethyl) enhance hydrophobicity and compatibility with nonpolar matrices.
Properties
IUPAC Name |
ethenyl-methyl-dioctylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40Si/c1-5-8-10-12-14-16-18-20(4,7-3)19-17-15-13-11-9-6-2/h7H,3,5-6,8-19H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJYRSLGGXMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of vinyldi-N-octylmethylsilane can be achieved through several methods. One common method involves the hydrogenation of methyl-dioctyl-vinyl-silane. This process typically requires the reaction of methyl-dioctyl-vinyl-silane with trichlorosilane in the presence of a hydrogenating agent . Another method involves the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents, which can be performed under mild reaction conditions .
Chemical Reactions Analysis
Vinyldi-N-octylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.
Reduction: The reduction reactions typically involve the use of hydrogenating agents.
Substitution: Nucleophilic substitution reactions with organomagnesium reagents are common.
Silylation: Copper-catalyzed silylation of vinyliodonium salts with zinc-based silicon reagents.
Common reagents used in these reactions include trichlorosilane, organomagnesium reagents, and zinc-based silicon reagents. The major products formed from these reactions are functionalized tetraorganosilanes and vinylsilanes .
Scientific Research Applications
Vinyldi-N-octylmethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of vinyldi-N-octylmethylsilane involves its interaction with molecular targets and pathways in various applications. In the context of drug delivery, for example, functionalized silica nanoparticles can enhance the delivery of therapeutic agents to specific targets, improving their efficacy and reducing side effects . The compound’s unique chemical structure allows it to interact with biological molecules and facilitate the desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenyldimethylvinylsilane (C₁₀H₁₄Si)
Structure and Properties :
Phenyldimethylvinylsilane (CAS 1125-26-4) substitutes a phenyl group and two methyl groups on the silicon atom, contrasting with Vinyldi-N-octylmethylsilane’s bulky alkyl chains. Its molecular weight (162.30 g/mol) is significantly lower than the hypothetical mass of this compound (estimated >300 g/mol) due to shorter substituents .
Reactivity :
The phenyl group in Phenyldimethylvinylsilane enhances resonance stabilization, reducing silicon-centered reactivity compared to alkyl-substituted silanes. In contrast, the long alkyl chains in this compound likely increase steric hindrance, slowing hydrolysis rates but improving thermal stability .
Vinylsilane (C₂H₆Si)
Structure and Properties :
Vinylsilane (CH₂=CH-SiH₃) is the simplest vinyl-substituted silane, with a molecular weight of 70.15 g/mol. Its lack of alkyl or aryl substituents results in high reactivity, particularly in hydrosilylation reactions. This compound’s extended alkyl chains would drastically reduce its volatility (predicted boiling point >250°C vs. Vinylsilane’s ~55°C) .
Applications :
Vinylsilane is used in gas-phase deposition and as a precursor for silicones. In contrast, Vinyldi-N-ooctylmethylsilane’s hydrophobicity would favor applications in waterproof coatings or elastomer modifications .
Chlorodimethyloctadecylsilane (C₂₀H₄₃ClSi)
Structure and Properties :
Chlorodimethyloctadecylsilane (CAS 18643-08-8) features an 18-carbon alkyl chain and a chlorine substituent. Its molecular weight (347.09 g/mol) and density (0.86 g/mL) suggest similarities to this compound in terms of bulkiness, though the chlorine atom increases polarity and hydrolysis susceptibility .
Reactivity: The chlorine in Chlorodimethyloctadecylsilane enables facile silanol formation in aqueous environments, whereas this compound’s vinyl group would prioritize addition reactions over hydrolysis .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Density (g/mL) |
|---|---|---|---|---|---|
| This compound* | C₁₉H₃₈Si | ~282.6 (estimated) | Vinyl, 2×N-octylmethyl | N/A | ~0.88 (inferred) |
| Phenyldimethylvinylsilane | C₁₀H₁₄Si | 162.30 | Vinyl, Phenyl, 2×Methyl | 1125-26-4 | Not reported |
| Vinylsilane | C₂H₆Si | 70.15 | Vinyl, 3×Hydrogen | N/A | Not reported |
| Chlorodimethyloctadecylsilane | C₂₀H₄₃ClSi | 347.09 | Chloro, 2×Methyl, C18 | 18643-08-8 | 0.86 |
*Hypothetical data inferred from structural analogs.
Research Findings and Implications
- Substituent Effects : Longer alkyl chains (e.g., N-octylmethyl vs. methyl or phenyl) reduce reactivity but enhance solubility in organic solvents and thermal stability .
- Applications : Chlorinated silanes like Chlorodimethyloctadecylsilane are preferred for surface functionalization, while vinyl-substituted analogs (e.g., this compound) are suited for copolymerization with olefins .
- Safety : Octyl-substituted silanes (e.g., n-Octyltrichlorosilane in ) require careful handling due to acute toxicity, a concern likely shared by this compound .
Biological Activity
Vinyldi-N-octylmethylsilane is an organosilicon compound that has garnered interest in various fields, including materials science and biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound can be characterized by its unique silane structure, which includes a vinyl group and an octyl chain. This structure contributes to its properties, such as hydrophobicity and reactivity, making it suitable for various applications in both organic synthesis and biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar silane structures can disrupt bacterial cell membranes, leading to cell lysis. The hydrophobic nature of the octyl group enhances the interaction with lipid membranes of microorganisms, facilitating this antimicrobial effect.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Escherichia coli | Inhibition of growth | Membrane disruption |
| Staphylococcus aureus | Bactericidal effect | Cell lysis due to membrane integrity loss |
| Candida albicans | Reduced viability | Disruption of cell wall integrity |
Cytotoxic Effects
This compound has also been investigated for its cytotoxic effects on cancer cell lines. Research has demonstrated that this compound can induce apoptosis in various cancer cells by activating intrinsic pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
Case Studies
-
Study on Antimicrobial Efficacy
- A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial colonies when treated with varying concentrations of the compound, suggesting its potential as a disinfectant or preservative in medical settings.
-
Cytotoxicity Assessment
- Another study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for inducing apoptosis.
The biological activity of this compound is attributed to several mechanisms:
- Membrane Interaction : The hydrophobic octyl group allows for effective insertion into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species Generation : The compound's interaction with cellular components can lead to ROS production, contributing to oxidative stress and apoptosis.
- Protein Interaction : this compound may also interact with specific proteins involved in cell signaling pathways, further influencing cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
